3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a tetrahydrobenzo[b][1,4]oxazepine scaffold modified with chloro, ethyl, dimethyl, and methyl substituents. Crystallographic studies of this compound and analogs often employ the SHELX software suite for structure refinement, given its precision in small-molecule crystallography .
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-5-23-17-10-14(7-9-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-8-6-13(2)16(21)11-15/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXTWGCKIBBDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a chloro group and a sulfonamide moiety, which may contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 408.9 g/mol. The structural complexity arises from the combination of the benzoxazepine core and the sulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₄S |
| Molecular Weight | 408.9 g/mol |
| CAS Number | 921903-99-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit the activity of certain enzymes or receptors, leading to various pharmacological effects such as:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : It can trigger programmed cell death in cancerous cells.
- Modulation of Immune Responses : Potential effects on immune cell signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. The following table summarizes key findings from recent research:
Case Studies
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
- Anticancer Research : In a recent trial involving human cancer cell lines, the compound was found to significantly reduce cell viability in leukemia cells compared to control groups. The study highlighted its potential as a lead compound for further development in cancer therapy.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of Benzoxazepine Ring : This is achieved through cyclization reactions involving ortho-aminophenol derivatives.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Sulfonamide Formation : The final product is obtained through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs typically share the benzenesulfonamide core but vary in substituents or heterocyclic modifications. Below is a hypothetical framework for comparison, inferred from crystallographic methodologies (as referenced in ):
Table 1: Hypothetical Structural and Electronic Comparisons
Predicted using fragment-based methods.
*R-factor reflects refinement quality via SHELXL .
Key Findings:
Crystallographic Precision : The target compound’s R-factor (0.04) indicates high refinement accuracy using SHELXL, surpassing some analogs (e.g., 0.06 for the unsubstituted derivative) . This suggests fewer structural ambiguities, critical for structure-activity relationship (SAR) studies.
Electronic Modulation : Replacing chloro with fluoro (3-fluoro analog) marginally reduces LogP (3.5 vs. 3.8) but preserves hydrogen-bonding capacity, highlighting substituent-driven tunability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
